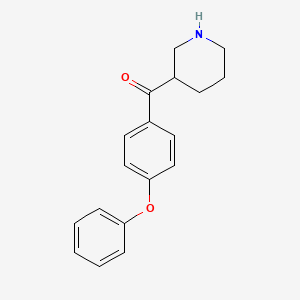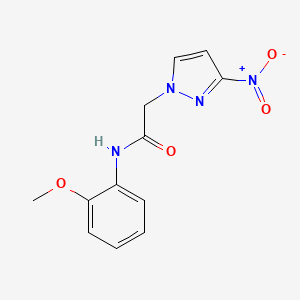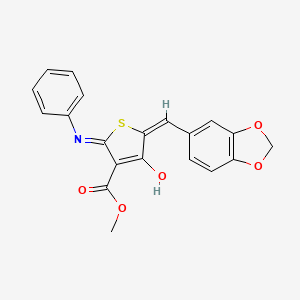![molecular formula C13H16N4O3S B5995324 N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B5995324.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide” is a complex organic compound that features both oxazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide” typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole and pyrimidine rings can be reduced under specific conditions.
Substitution: Functional groups on the oxazole or pyrimidine rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the oxazole or pyrimidine rings.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with oxazole and pyrimidine rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry research might explore this compound for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with oxazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage might also play a role in binding interactions or redox reactions.
類似化合物との比較
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide: can be compared with other compounds containing oxazole and pyrimidine rings, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-4-9(12(19)15-10-6-8(3)20-17-10)21-13-14-7(2)5-11(18)16-13/h5-6,9H,4H2,1-3H3,(H,14,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXKTTSOQGEJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,6-Dimethylpiperidin-1-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5995241.png)
![[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5995242.png)
![4-chlorophenyl 3-[(diethylamino)sulfonyl]-4-methylbenzoate](/img/structure/B5995248.png)
![N-(2,4-dichlorophenyl)-2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5995255.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5995275.png)
![{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5995287.png)
![1-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B5995303.png)

![5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5995313.png)


![N-(3,4-dichlorophenyl)-4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B5995330.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5995337.png)
![[3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B5995347.png)
